4'-Demethyl-3,9-dihydroeucomin

描述

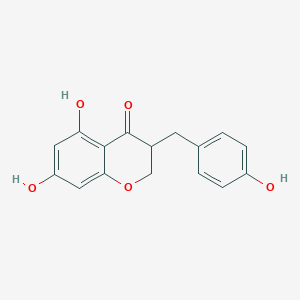

4'-Demethyl-3,9-dihydroeucomin is a naturally occurring flavonoid compound. It is known for its diverse biological activities and potential therapeutic applications. This compound is characterized by its chromanone structure, which includes multiple hydroxyl groups that contribute to its reactivity and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Demethyl-3,9-dihydroeucomin typically involves the following steps:

Starting Materials: The synthesis begins with readily available phenolic compounds.

Condensation Reaction: A key step involves the condensation of a 4-hydroxybenzyl group with a chromanone precursor. This reaction is often catalyzed by acids or bases under controlled temperature conditions.

Hydroxylation: Introduction of hydroxyl groups at specific positions on the chromanone ring is achieved through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis methods to industrial levels, ensuring consistent quality and yield.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.

Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.

化学反应分析

Key Reaction Steps:

-

Cyclization of Phloretin :

-

Catalytic Hydrogenation :

Structural Data:

Mechanistic Insights into Bitter-Masking Activity

DMDHE inhibits TAS2R14, a bitter taste receptor, via competitive antagonism. Key findings include:

Cellular Bitter Response Assay:

| Condition | Proton Secretion Reduction (%) | Source |

|---|---|---|

| Quinine (10 ppm) + DMDHE (100 ppm) | 296 ± 22.9 | |

| TAS2R14 knockout cells | 40.4 ± 9.32 reduction in effect |

Gene Expression Modulation:

DMDHE downregulates TAS2R14 mRNA expression in HGT-1 cells :

| Gene | Fold Change (Quinine vs. Control) | Fold Change (Quinine + DMDHE) |

|---|---|---|

| TAS2R4 | 1.00 ± 0.05 | 0.81 ± 0.02 |

| TAS2R14 | 1.00 ± 0.10 | 0.66 ± 0.03 |

| TAS2R43 | 1.00 ± 0.09 | 0.66 ± 0.06 |

Chromatographic Separation:

-

Column : RP-18 HPLC (Phenomenex Luna, 250 mm × 21.2 mm).

-

Detection : CAD (charged aerosol detector) and UV (λ max 218, 236, 304, 321 nm) .

Yield and Purity:

| Fraction | DMDHE Content (CAD-Area %) | Purity |

|---|---|---|

| V | 65% | 65% |

| IX | 9.4% | N/A |

| VI | 16.1% | N/A |

Stability and Storage

科学研究应用

Chemical Applications

Synthesis of Derivatives

4'-Demethyl-3,9-dihydroeucomin serves as a crucial starting material for synthesizing various flavonoid derivatives. These derivatives are investigated for their potential biological activities, enhancing the compound's utility in chemical research.

Study of Reaction Mechanisms

The compound is utilized in research to elucidate the mechanisms of flavonoid reactions. Its unique chromanone structure allows for detailed studies into how structural variations affect reactivity and biological properties.

Biological Applications

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. In studies, it inhibited oxidative reactions by up to 96% at a concentration of 10 mg/mL.

Enzyme Inhibition

The compound has shown promise in inhibiting enzymes involved in various biological processes. For instance, it has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes linked to inflammation and cancer progression.

Medical Applications

Anti-inflammatory Properties

this compound has been explored for its anti-inflammatory effects. In vitro studies demonstrated significant inhibition of inflammatory markers with an IC50 value comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Cancer Research

The compound is under investigation for its potential anti-cancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells, making it a candidate for further research in oncology .

Industrial Applications

Pharmaceutical Development

Due to its diverse biological activities, this compound is being considered in the development of new pharmaceuticals aimed at treating oxidative stress-related diseases and inflammatory conditions .

Nutraceuticals

The compound is also incorporated into dietary supplements for its health benefits, particularly as a natural antioxidant and anti-inflammatory agent .

Bitter-Masking Properties

Recent studies have identified this compound as a potent bitter-masking agent. This application is particularly relevant in food science, where the compound can improve the palatability of bitter foods and beverages. It has demonstrated a significant reduction in perceived bitterness in sensory trials .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Research | Synthesis of flavonoid derivatives | Serves as a starting material for various compounds |

| Biological Research | Antioxidant and enzyme inhibition | Strong antioxidant activity; inhibits pro-inflammatory enzymes |

| Medical Research | Anti-inflammatory and anti-cancer properties | Significant inhibition of inflammatory markers; induces apoptosis in cancer cells |

| Industrial Use | Pharmaceutical and nutraceutical development | Potential use in new drug formulations and dietary supplements |

| Food Science | Bitter-masking agent | Reduces bitterness perception significantly |

作用机制

The mechanism of action of 4'-Demethyl-3,9-dihydroeucomin involves:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

Enzyme Inhibition: The compound can bind to and inhibit specific enzymes, affecting various biochemical pathways.

Signal Transduction: It may modulate signal transduction pathways involved in inflammation and cell proliferation.

相似化合物的比较

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Kaempferol: A flavonoid known for its anti-cancer and cardioprotective effects.

Luteolin: A flavonoid with potential anti-inflammatory and neuroprotective properties.

Uniqueness

Hydroxylation Pattern: The specific pattern of hydroxylation in 4'-Demethyl-3,9-dihydroeucomin contributes to its unique reactivity and biological activities.

Biological Activity: The combination of antioxidant, anti-inflammatory, and enzyme inhibition properties makes it a versatile compound for various applications.

生物活性

4'-Demethyl-3,9-dihydroeucomin (DMDHE) is a homoisoflavanone derived from the resin of Daemonorops draco, a plant known for its various bioactive compounds. Recent studies have highlighted DMDHE's potential as a bitter-masking agent and its various biological activities, including anti-infective properties and effects on cellular signaling pathways. This article synthesizes current research findings on the biological activity of DMDHE, including its mechanisms of action, efficacy in different biological contexts, and implications for future research.

Bitter-Masking Properties

DMDHE has been identified as a potent bitter-masking compound . In sensory trials, it demonstrated a mean bitter-masking effect of −29.6 ± 6.30% on the bitterness perceived from quinine at a concentration of 10 ppm. This was verified through in vitro assays involving parietal HGT-1 cells, where DMDHE's effect was linked to the activation of the TAS2R14 bitter taste receptor .

- Cell-Based Assays : The cellular response to DMDHE was assessed using proton secretion as an outcome measure. The involvement of TAS2R14 was confirmed using CRISPR-Cas9 technology, which showed a significant reduction (40.4 ± 9.32%) in the bitter-masking effect in TAS2R14 knockout cells compared to wild-type cells .

Anti-Infective Activity

DMDHE exhibits significant anti-infective properties against various pathogens. It has shown effectiveness against:

- Bacterial Infections : DMDHE has been tested against several bacterial strains, demonstrating notable antibacterial activity.

- Viral Infections : Preliminary studies indicate potential efficacy against viruses such as HIV and influenza .

Cellular Effects

DMDHE influences several cellular processes:

- Apoptosis and Cell Cycle Regulation : Research indicates that DMDHE may induce apoptosis in cancer cell lines and affect cell cycle progression .

- Inflammation Modulation : DMDHE has been shown to modulate inflammatory responses, suggesting its potential use in treating inflammatory diseases .

Detailed Research Findings

The following table summarizes key findings from recent studies on DMDHE:

Case Study 1: Bitter-Masking Efficacy

In one study, researchers utilized DMDHE to mask the bitterness of quinine in food products. The sensory evaluation indicated that participants preferred formulations containing DMDHE over those without it, highlighting its practical application in food science for enhancing taste without synthetic additives.

Case Study 2: Antibacterial Properties

A study assessed the antibacterial efficacy of DMDHE against Escherichia coli and Staphylococcus aureus. Results showed that DMDHE inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent.

属性

IUPAC Name |

5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-7,10,17-19H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIASLUPJXGTCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143264 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

107585-77-3 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107585-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

103 - 104 °C | |

| Record name | (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 4'-Demethyl-3,9-dihydroeucomin?

A1: this compound exhibited promising anti-inflammatory activity in a study using a chemiluminescent luminol assay. [] It demonstrated significant inhibition of chemiluminescence with an IC50 value of 7 mg/mL, comparing favorably to the NSAID control, meloxicam (IC50 of 6 mg/mL). [] Additionally, it showed excellent antioxidant/free radical scavenging activity, inhibiting 96% of the reaction at a concentration of 10 mg/mL. [] Another study demonstrated its immunomodulatory effects by inhibiting the proliferation of PHA-activated PBMCs (peripheral blood mononuclear cells) with an IC50 of 19.4 µM. [] This compound also significantly inhibited the production of IL-2 and IFN-γ in activated PBMCs in a concentration-dependent manner. []

Q2: What is the source of this compound?

A2: this compound has been isolated from two different plant sources:

- Eucomis montana: This South African medicinal plant yielded this compound along with two other homoisoflavonones. []

- Agave sisalana Perrine ex Engelm.: This plant's leaves were also found to contain this compound. []

Q3: What is the structural characterization of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula and weight, the structure of this compound is provided as (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone. The research papers likely utilized spectroscopic data, including NMR and Mass Spectrometry, for structural elucidation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。